2,4-二氯-5-硝基苯甲酸

描述

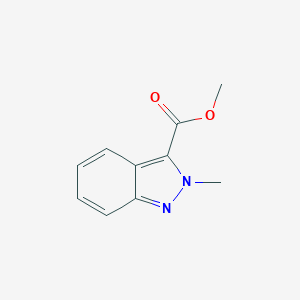

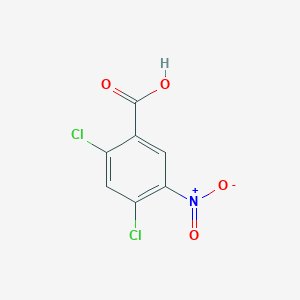

2,4-Dichloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It has a molecular weight of 236.01 g/mol . The IUPAC name for this compound is 2,4-dichloro-5-nitrobenzoic acid .

Molecular Structure Analysis

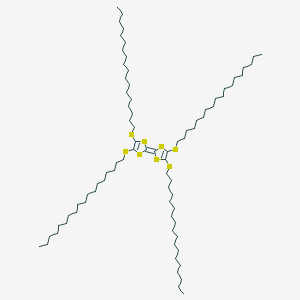

The InChI code for 2,4-Dichloro-5-nitrobenzoic acid is1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) . The Canonical SMILES representation is C1=C(C(=CC(=C1N+[O-])Cl)Cl)C(=O)O . Physical And Chemical Properties Analysis

2,4-Dichloro-5-nitrobenzoic acid has a molecular weight of 236.01 g/mol . It has a XLogP3 value of 2.4, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 234.9439130 g/mol . The topological polar surface area is 83.1 Ų . The compound has a heavy atom count of 14 . The compound is solid at room temperature .科学研究应用

Synthesis of Other Chemical Compounds

2,4-Dichloro-5-nitrobenzoic acid is often used as a starting material in the synthesis of other chemical compounds. For example, it has been used in the efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .

Research on Biologically Active Compounds

In the course of research on biologically active compounds, 2,4-Dichloro-5-nitrobenzoic acid is used to prepare synthetic precursors . Fluoroarenes, which are versatile components of many synthetic biologically active compounds and functional materials, can be synthesized from this compound .

Spectrophotometric Determination

2,4-Dichloro-5-nitrobenzoic acid can be used in the spectrophotometric determination of certain substances. For instance, it has been used in the spectrophotometric determination of diazepam in pure samples and in its pharmaceutical preparations .

X-ray Powder Diffraction Studies

This compound has been investigated by means of X-ray powder diffraction . These studies help in understanding the crystal structure of the compound, which is crucial in various fields of research, including material science and solid-state chemistry .

Commercial Availability and Use

2,4-Dichloro-5-nitrobenzoic acid is commercially available and is used in various scientific research applications. It is sold by several scientific supply companies, indicating its widespread use in the scientific community .

Safety and Handling in Laboratory Settings

Understanding the safety and handling procedures of 2,4-Dichloro-5-nitrobenzoic acid is crucial for its use in laboratory settings. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, proper safety measures should be taken while handling this compound .

安全和危害

2,4-Dichloro-5-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed off immediately with soap and plenty of water . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

作用机制

Target of Action

Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

These reactive species can then interact with cellular components, leading to various effects .

Biochemical Pathways

Nitro compounds can potentially affect a variety of biochemical pathways due to their reactivity .

Pharmacokinetics

The properties of nitro compounds suggest that they may be well-absorbed and could undergo extensive metabolism within the body .

Result of Action

Nitro compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress and damage to cellular structures .

Action Environment

The action, efficacy, and stability of 2,4-Dichloro-5-nitrobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell .

属性

IUPAC Name |

2,4-dichloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZVRLLCMSPNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355327 | |

| Record name | 2,4-dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-nitrobenzoic acid | |

CAS RN |

19861-62-2 | |

| Record name | 2,4-dichloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the crystal structure of 2,4-Dichloro-5-nitrobenzoic acid as determined by X-ray powder diffraction?

A1: X-ray powder diffraction analysis reveals that 2,4-Dichloro-5-nitrobenzoic acid crystallizes in the monoclinic system. [] The specific space group is P21/a (14). The unit cell dimensions are: a=13.761(2) Å, b=8.435(1) Å, c=7.684(1) Å, and β=99.85(1)°. [] This information provides valuable insights into the arrangement of molecules within the crystal lattice of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)